4-(6-Chloro-pyridine-3-sulfonyl)-morpholine
Overview
Description
4-(6-Chloro-pyridine-3-sulfonyl)-morpholine is a chemical compound that features a morpholine ring substituted with a 6-chloro-pyridine-3-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine typically involves the reaction of 6-chloro-pyridine-3-sulfonyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Materials: 6-chloro-pyridine-3-sulfonyl chloride and morpholine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from affecting the reaction.
Procedure: The 6-chloro-pyridine-3-sulfonyl chloride is added to a solution of morpholine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process is optimized to maximize yield and minimize costs. This may involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-pyridine-3-sulfonyl)-morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary or secondary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone.
Scientific Research Applications
4-(6-Chloro-pyridine-3-sulfonyl)-morpholine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-pyridine-3-sulfonyl chloride: This compound is a precursor in the synthesis of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine.
Pyridine-3-sulfonyl chloride: Similar structure but lacks the chloro substituent.
2-Chloro-pyridine-3-sulfonyl chloride: Similar structure but with the chloro group in a different position.
Uniqueness
This compound is unique due to the presence of both the morpholine ring and the 6-chloro-pyridine-3-sulfonyl group. This combination imparts specific chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(6-chloropyridin-3-yl)sulfonylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c10-9-2-1-8(7-11-9)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGFDIYEFUUCNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297988 | |
Record name | 4-(6-chloro-pyridine-3-sulfonyl)-morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85199141 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52480-33-8 | |
Record name | 52480-33-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(6-chloro-pyridine-3-sulfonyl)-morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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